![molecular formula C10H9F B12856677 Benzene, 1-(1,2-butadienyl)-4-fluoro- CAS No. 205108-17-4](/img/structure/B12856677.png)
Benzene, 1-(1,2-butadienyl)-4-fluoro-
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Overview
Description
Benzene, 1-(1,2-butadienyl)-4-fluoro-: is an organic compound that features a benzene ring substituted with a 1,2-butadienyl group and a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,2-butadienyl)-4-fluoro- typically involves the reaction of 1,2-butadiene with a fluorobenzene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where 1,2-butadiene reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(1,2-butadienyl)-4-fluoro- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically reduces the double bonds in the 1,2-butadienyl group.
Substitution: The fluorine atom in Benzene, 1-(1,2-butadienyl)-4-fluoro- can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: Pd/C, H2 gas
Substitution: NaOCH3, KOtBu, polar aprotic solvents
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Organic Synthesis
Chemical Reactions:
Benzene derivatives, including 4-fluoro-1-(1,2-butadienyl)benzene, serve as vital intermediates in the synthesis of more complex organic molecules. They are often used in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom. This enhances the reactivity of the aromatic ring.
Example:
A notable reaction involving this compound is its use in the synthesis of substituted phenolic compounds. The presence of the butadiene group allows for further functionalization through Diels-Alder reactions or other cycloaddition processes.
Materials Science
Polymer Chemistry:
The compound can be utilized in the development of advanced materials such as polymers and copolymers. Its unique structure contributes to the thermal stability and mechanical properties of polymeric materials.
Case Study:
Research has demonstrated that incorporating benzene derivatives into polymer matrices can significantly enhance their mechanical strength and thermal resistance. For instance, studies on polystyrene composites have shown improved properties when modified with fluorinated benzene compounds.
Pharmaceutical Applications
Drug Development:
Benzene derivatives are crucial in drug discovery and development. The fluorine atom can improve pharmacokinetic properties such as bioavailability and metabolic stability.
Example:
A study published in a pharmaceutical journal highlighted the synthesis of novel anti-cancer agents based on the structure of 4-fluoro-1-(1,2-butadienyl)benzene. These compounds exhibited promising activity against various cancer cell lines due to their ability to interact with biological targets effectively.
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Intermediates for complex organic molecules | Synthesis of substituted phenolic compounds |
Materials Science | Development of polymers with enhanced properties | Polystyrene composites with improved mechanical strength |
Pharmaceutical | Drug discovery and development enhancing bioavailability | Novel anti-cancer agents synthesized from the compound |
Mechanism of Action
The mechanism of action of Benzene, 1-(1,2-butadienyl)-4-fluoro- involves its interaction with molecular targets through various pathways. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to target molecules. The 1,2-butadienyl group can undergo conjugation with the benzene ring, affecting the electronic properties of the compound and its reactivity.
Comparison with Similar Compounds
- Benzene, 1,2-difluoro-
- Benzene, 1-(1,2-butadienyl)-
- Benzene, 1-(1,3-butadienyl)-4-fluoro-
Comparison: Benzene, 1-(1,2-butadienyl)-4-fluoro- is unique due to the presence of both the 1,2-butadienyl group and the fluorine atom at the para position This combination imparts distinct electronic and steric properties, making it different from other similar compounds For example, Benzene, 1,2-difluoro- lacks the 1,2-butadienyl group, which significantly alters its reactivity and applications
Biological Activity
Benzene derivatives, particularly those with halogen substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzene, 1-(1,2-butadienyl)-4-fluoro- , exploring its biological activity through various studies, including synthesis, characterization, and evaluation of its pharmacological properties.
Chemical Structure and Synthesis
Benzene, 1-(1,2-butadienyl)-4-fluoro- is characterized by a fluoro substituent at the para position relative to a butadienyl group. The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, which allow for the formation of complex substituted benzene derivatives with high selectivity and yield .
Biological Activity Overview
The biological activities of fluoro-substituted benzene derivatives are well-documented. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity. The following sections detail specific activities observed in studies involving similar compounds.
Antimicrobial Activity
Fluorinated aromatic compounds have shown promising antimicrobial properties. For instance, a study indicated that certain fluoro-substituted benzene derivatives exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
4a | 6.67 | P. aeruginosa |
4d | 6.72 | E. coli |
4h | 6.63 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of benzene derivatives has also been explored extensively. One study demonstrated that certain compounds could inhibit carrageenan-induced edema in rat models by over 89%, suggesting significant anti-inflammatory properties .
Antioxidant Properties
Antioxidant activity is another critical area where benzene derivatives have shown efficacy. Compounds with fluoro substitutions were reported to exhibit high scavenging activity against free radicals, outperforming traditional antioxidants like ascorbic acid . The mechanisms behind this activity are attributed to the electron-withdrawing nature of fluorine, which stabilizes radical species.
Case Study 1: Antimicrobial Efficacy
In a comparative study on fluoro-substituted benzenes, researchers synthesized various derivatives and evaluated their antimicrobial efficacy using standard microbiological methods. The results indicated that compounds with para-fluoro substitutions consistently demonstrated lower MIC values compared to their non-fluorinated counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of fluoro-substituted benzoyl derivatives. It was found that the position of the fluorine atom significantly influenced the growth-inhibitory activity in a Lactobacillus casei system, with ortho- and para-substitutions yielding the highest activity levels . This highlights the importance of substitution patterns in determining biological efficacy.
Properties
CAS No. |
205108-17-4 |
---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,4-8H,1H3 |
InChI Key |
NEUANDJPBDPZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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